N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide
Description
N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a synthetic triazolidine derivative characterized by a central triazolidine ring (a five-membered saturated heterocycle containing three nitrogen atoms) substituted with a 4-bromo-3-methylphenyl group at the N-position and a 4-fluoroanilino group at the 5-position. This compound is hypothesized to exhibit biological activity due to its structural similarity to pyrimidine and triazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN5O/c1-9-8-12(6-7-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-10(18)3-5-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFLSVPOFUTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and molecular interactions.
Chemical Structure and Properties
The compound features a triazolidine core with substituents that enhance its biological activity. Its molecular formula is C15H14BrF N5O, and it has a molecular weight of approximately 363.2 g/mol. The presence of bromine and fluorine atoms is significant for its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various pathogens, including multidrug-resistant strains.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :
- MIC Values :
- Against XDR-Salmonella Typhi :
- Compound showed varying MIC values ranging from 6.25 mg/mL to 50 mg/mL depending on the structural modifications.
- Table 1 summarizes the antibacterial potency of different derivatives:
- Against XDR-Salmonella Typhi :
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Base Compound | 12.5 | 25 |
| Derivative A | 6.25 | 12.5 |
| Derivative B | 25 | 50 |
| Derivative C | 50 | 100 |
These results indicate that structural modifications significantly influence the antibacterial efficacy of the compound .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities, particularly against alkaline phosphatase.
Enzyme Kinetics :
- The compound acts as a competitive inhibitor with an IC50 value of 1.469 ± 0.02 µM , demonstrating strong binding affinity to the enzyme's active site.
- Table 2 provides an overview of enzyme kinetics:
| Concentration (µM) | Reaction Rate (%) |
|---|---|
| 0 | Control |
| 0.75 | 75 |
| 1.5 | 60 |
| 3 | 45 |
The inhibition profile suggests potential therapeutic applications in conditions where alkaline phosphatase activity is implicated .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets.
- Target Proteins : The compound shows high binding affinity towards DNA gyrase, a target crucial for bacterial DNA replication.
- Binding Energy : The calculated binding energy was found to be , which is more favorable than that of ciprofloxacin, a standard antibiotic .
Case Studies
In vitro studies have validated the antibacterial and enzyme inhibitory activities of this compound, leading researchers to consider it as a candidate for further development in antimicrobial therapies.
- Study on XDR-Salmonella Typhi :
- Enzyme Inhibition Analysis :
Comparison with Similar Compounds
The following analysis compares N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide with structurally related pyrimidine and carboxamide derivatives, focusing on core structure, substituent effects, and biological implications.
Structural and Physicochemical Differences
Key Observations :
- The 4-bromo-3-methylphenyl group increases steric bulk and lipophilicity relative to smaller substituents (e.g., 4-methylphenyl or 4-chlorophenyl), which may improve membrane permeability but reduce aqueous solubility .
- The 4-fluoroanilino group, common to both the target compound and pyrimidine analogs, contributes to hydrogen-bonding interactions and metabolic stability .
Key Observations :
- Pyrimidine derivatives with 4-fluoroanilino substituents exhibit selective antibacterial activity, attributed to their ability to disrupt bacterial cell wall synthesis or enzyme function . The target compound’s triazolidine core may offer a novel mechanism due to its unique geometry.
- Hydrogen-bonding interactions in pyrimidine analogs (e.g., N–H⋯N distances of 2.940–2.982 Å) correlate with stability and activity . The target compound’s triazolidine ring may form weaker H-bonds, but compensatory C–H⋯F or π–π interactions could enhance binding.
- Halogen substituents (Br, Cl, F) influence bioactivity: bromo groups enhance lipophilicity and target affinity, while fluoro groups improve metabolic stability and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
